![molecular formula C21H20N2O5 B2753869 Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-81-8](/img/structure/B2753869.png)
Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate, also known as EAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. EAO is a member of the isoquinoline family and has a complex structure that makes it a useful tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
The study of ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate and related compounds has yielded insights into their crystal structures and molecular interactions. For example, the crystal structure of a similar compound showed a three-dimensional network structure formed through weak hydrogen bonds and π–π interactions, which may influence its physical and chemical properties (Baba et al., 2019).
Spectroscopic Analysis and Molecular Docking
Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, alongside molecular docking studies, has been conducted to understand the molecular structure and potential biological interactions of these compounds. These studies provide a basis for exploring their biological activities and interactions with biological targets (El-Azab et al., 2016).
Corrosion Inhibition
Quinoxalines derivatives, closely related to the chemical structure , have been investigated for their potential as corrosion inhibitors. Their molecular structures and quantum chemical parameters have been calculated to understand their efficiency in corrosion inhibition, demonstrating a promising application in protecting metals against corrosion (Zarrouk et al., 2014).
Synthesis and Antimicrobial Activity
Research into the synthesis of compounds with similar structural features has led to the discovery of their potential antimicrobial activities. For instance, the synthesis and characterization of new derivatives have revealed significant inhibition against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Ahmed et al., 2006).
Anticancer Potential
The synthesis of new quinazolinone-based derivatives has shown potent cytotoxic activity against various human cancer cell lines. These compounds exhibit inhibitory activity towards key enzymes involved in cancer progression, suggesting their use as potential anticancer agents (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCRVIMDCJGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
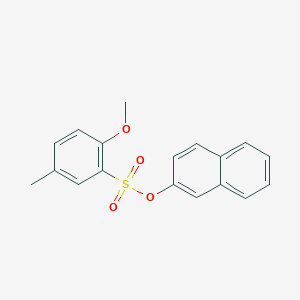
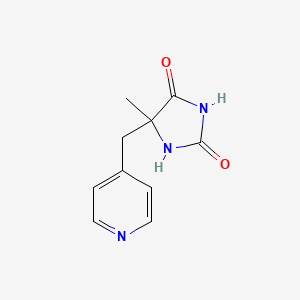
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)


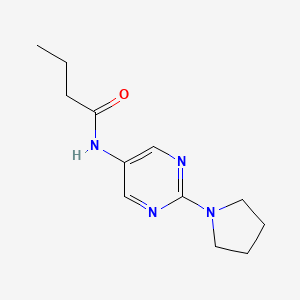

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
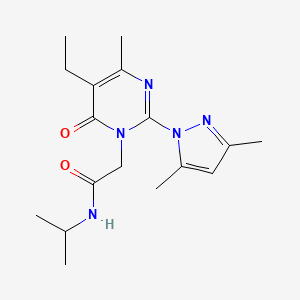
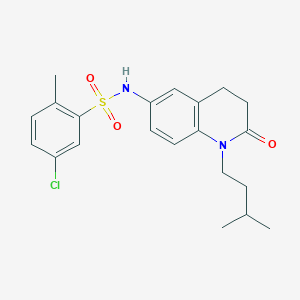
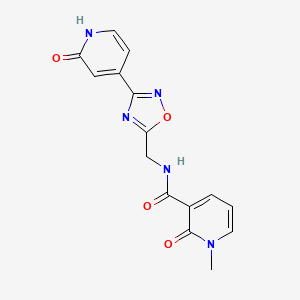
![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)